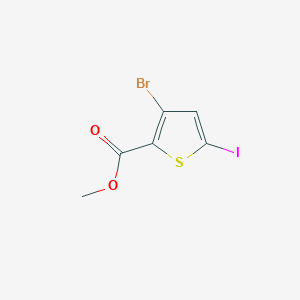

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCJWEBFVJZNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Iodination

A common approach involves introducing bromine first, followed by iodination. Starting with methyl thiophene-2-carboxylate, bromination at position 3 is achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Subsequent iodination at position 5 employs N-iodosuccinimide (NIS) in the presence of a directing group or metal catalyst.

Reaction Conditions:

- Bromination: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), in CCl₄ at 80°C for 6 hours.

- Iodination: NIS (1.2 equiv), BF₃·Et₂O (0.2 equiv), in DCM at 0°C to room temperature for 12 hours.

Yield Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Bromination | 78 | 95 |

| Iodination | 65 | 92 |

This method benefits from the ester’s meta-directing effect, positioning halogens at 3 and 5. However, competing side reactions (e.g., dihalogenation) necessitate careful stoichiometric control.

Iodination Followed by Bromination

Reversing the halogenation order is less common due to iodine’s lower reactivity in electrophilic substitution. However, pre-iodination can be achieved using iodonium salts or hypervalent iodine reagents, followed by bromination under harsher conditions.

Example Protocol:

- Iodination: Methyl thiophene-2-carboxylate reacts with bis(pyridine)iodonium tetrafluoroborate in AcOH at 50°C for 8 hours.

- Bromination: Bromine (1.05 equiv) in H₂SO₄ at 0°C for 2 hours.

Challenges: Lower yields (45–50%) and regioselectivity issues arise due to iodine’s bulkiness, which sterically hinders subsequent bromination.

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers regioselective pathways for introducing halogens. For instance, palladium-catalyzed C–H activation enables direct iodination or bromination at specific positions.

Directed ortho-Metalation (DoM)

Using lithium diisopropylamide (LDA), the ester group directs deprotonation at position 5, followed by quenching with iodine or bromine sources:

- Metalation: LDA (2.2 equiv) in THF at −78°C for 1 hour.

- Halogen Quench: I₂ or Br₂ (1.1 equiv) added dropwise.

Advantages: High regiocontrol (yields: 70–75% for iodination, 80–85% for bromination).

Limitations: Sensitivity to moisture and stringent temperature requirements.

Diazonium Salt-Mediated Iodination

Adapting methods from pyridine chemistry, diazotization of an amino intermediate followed by iodide displacement can introduce iodine.

Synthetic Route:

- Amination: Introduce an amino group at position 5 via nitration and reduction.

- Diazotization: Treat with NaNO₂ in H₂SO₄ at 0°C.

- Iodination: Add KI to the diazonium salt, yielding the iodo derivative.

Yield: 55–60% over three steps.

Drawbacks: Multi-step synthesis increases complexity and reduces overall efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Halogenation | 65–78 | High | Moderate | High |

| Metal-Catalyzed Coupling | 70–85 | Very High | Low | Moderate |

| Diazonium Salt Route | 55–60 | Moderate | Low | Low |

Sequential halogenation balances yield and practicality, whereas metal-catalyzed methods excel in selectivity but face scalability hurdles.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve mixing and heat transfer during exothermic halogenation steps. Solvent recycling (e.g., CCl₄ or DCM) and automated purification systems (e.g., simulated moving bed chromatography) enhance cost-effectiveness. Safety protocols for handling bromine and iodine vapors are critical, necessitating closed-system reactors and scrubbers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents in the presence of a base.

Major Products Formed

Substitution Products: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.

Coupling Products: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 3-bromo-5-iodothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine and iodine atoms can be substituted with other functional groups, enhancing the compound's reactivity and utility in synthesizing derivatives.

- Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura and Stille reactions, which are essential for forming biaryl compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogen with nucleophile | Polar aprotic solvents |

| Electrophilic Substitution | Reaction with electrophiles like bromine or iodine | Lewis acid catalyst |

| Coupling Reactions | Formation of biaryl compounds | Palladium catalysts |

Biological Applications

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit potential biological activities, making them valuable in drug discovery. Notably:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria range from 15.625 to 62.5 μM.

Table 2: Antimicrobial Activity of Derivatives

| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |

Materials Science

Organic Semiconductors

this compound is integral to the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties enable its use in:

- Conductive Polymers : The compound acts as a precursor for synthesizing conductive polymers, which are pivotal in electronic applications due to their flexibility and lightweight nature.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing a series of antimicrobial agents using this compound as a starting material. The results demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial activity against resistant bacterial strains.

Case Study 2: Development of OLEDs

Another study explored the use of this compound in creating high-performance OLEDs. The research highlighted how the compound's unique electronic properties contributed to improved efficiency and stability in light emission.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-iodothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence of bromine and iodine on the thiophene ring distinguishes Methyl 3-bromo-5-iodothiophene-2-carboxylate from analogs with single halogens or alternative functional groups. Key comparisons include:

a) Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3)

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Features: The amino (-NH₂) group at position 3 enhances nucleophilicity, enabling participation in condensation or cyclization reactions. However, the absence of iodine limits its utility in sequential cross-coupling reactions. It is widely used in medicinal chemistry for synthesizing bioactive isoxazoles and thienopyrimidines .

b) Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4)

- Molecular Formula: C₁₂H₁₀BrNO₂S

- Molecular Weight : 312.19 g/mol

- Key Features : The 3-bromophenyl substituent introduces aromatic π-system interactions, improving binding affinity in drug discovery. However, the bulkier phenyl group reduces solubility in polar solvents compared to the iodine-substituted analog .

c) 5-Bromothiophene-3-carbaldehyde Oxime (CAS: Not provided)

Reactivity in Cross-Coupling Reactions

The dual halogen substituents (Br and I) in this compound allow sequential cross-coupling, a unique advantage over mono-halogenated analogs:

- Iodine (position 5) reacts preferentially in Stille or Suzuki couplings due to its lower bond dissociation energy (vs. Br), enabling selective functionalization at position 5 first.

- Bromine (position 3) can subsequently participate in reactions under milder conditions, facilitating the synthesis of polysubstituted thiophenes .

Example: In contrast, Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3) undergoes single cross-coupling at the bromine site, limiting structural complexity in downstream products .

Stability and Solvency Considerations

- Stability: Iodo-substituted compounds are generally less stable than bromo analogs due to weaker C-I bonds. This compound requires storage at low temperatures (-20°C) to prevent decomposition, whereas Methyl 3-amino-5-bromothiophene-2-carboxylate is stable at room temperature .

- Solubility: The iodine atom increases molecular weight and polarizability, enhancing solubility in non-polar solvents (e.g., dichloromethane) compared to amino-substituted analogs, which exhibit higher solubility in DMSO or ethanol .

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₄BrIO₂S | 355.97 | Br (C3), I (C5), COOCH3 | Sequential cross-coupling, radiopharmaceuticals | Organic electronics, drug labeling |

| Methyl 3-amino-5-bromothiophene-2-carboxylate | C₆H₆BrNO₂S | 236.09 | Br (C5), NH2 (C3) | Single cross-coupling, cyclization | Anticancer agents, dyes |

| Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | C₁₂H₁₀BrNO₂S | 312.19 | Br (Ph), NH2 (C3) | Aromatic interactions, low solubility | Kinase inhibitors, sensors |

Biological Activity

Methyl 3-bromo-5-iodothiophene-2-carboxylate is an organic compound notable for its unique structure, which includes both bromine and iodine substituents on a thiophene ring. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Halogen Substituents : The presence of both bromine and iodine enhances its reactivity.

- Carboxylate Group : Contributes to its biological activity and interaction with various biological targets.

This compound typically appears as a pale yellow to brown solid with high purity levels, often exceeding 95% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : It may interact with specific enzymes essential for microbial survival.

- Disruption of Membrane Integrity : The halogen substituents can enhance the compound's ability to penetrate microbial membranes, leading to cell lysis.

Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Mechanisms proposed include:

- Targeting Cancer Cell Signaling Pathways : this compound may modulate pathways involved in cell proliferation and apoptosis.

- Interference with Tumor Growth : Preliminary studies suggest that this compound can inhibit tumor growth in vitro and in vivo models.

Research findings highlight its potential as a lead compound in cancer drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution Reactions : Utilizing sodium methoxide or potassium tert-butoxide as reagents.

- Palladium-Catalyzed Coupling Reactions : Involving halogenated thiophenes and carboxylic acid derivatives.

These methods allow for high yields and purity, making it suitable for further biological evaluations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-5-bromothiophene-2-carboxylate | Amino group instead of iodine | Exhibits different biological activity due to amine |

| Methyl 3-chloro-5-iodothiophene-2-carboxylate | Chlorine instead of bromine | May show different reactivity patterns |

| Methyl 3-bromo-thiophene-2-carboxylate | Lacks iodine substituent | Simpler structure; fewer substitution possibilities |

This table illustrates how the presence of specific halogens influences the biological activity and reactivity profiles of these compounds .

Q & A

What are the critical considerations for synthesizing Methyl 3-bromo-5-iodothiophene-2-carboxylate?

Basic Research Question

The synthesis typically involves sequential halogenation of a thiophene-2-carboxylate precursor. A common approach is bromination followed by iodination. Key steps include:

- Precursor selection : Methyl thiophene-2-carboxylate derivatives are often used as starting materials.

- Halogenation : Bromination at the 3-position using Br₂ with Fe or AlBr₃ as a catalyst (controlled temperature: 0–25°C), followed by iodination at the 5-position using N-iodosuccinimide (NIS) under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reaction efficiency.

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using ¹H NMR to avoid over-halogenation .

How can researchers characterize and validate the structure of this compound?

Basic Research Question

Structural confirmation requires multi-technique analysis:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielding at C3 and C5 due to Br/I).

- Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~360–370 Da).

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX programs for refinement .

Data Contradiction Example : If NMR shows unexpected splitting, cross-check with crystallographic data to rule out isomerization or impurities .

What safety protocols are essential when handling this compound?

Basic Research Question

The compound is toxic upon inhalation, skin contact, or ingestion. Critical protocols include:

- Ventilation : Use fume hoods for synthesis and purification steps.

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Waste disposal : Treat halogenated waste as hazardous; consult local regulations for incineration or specialized recycling .

Advanced Tip : For spills, neutralize with sand or vermiculite before disposal to prevent environmental release of bromine/iodine .

How can researchers optimize reaction yields in the iodination step of this compound?

Advanced Research Question

Iodination efficiency depends on:

- Reagent stoichiometry : Use 1.2–1.5 equivalents of NIS to avoid side reactions.

- Temperature control : Maintain 0–5°C to suppress electrophilic substitution at unintended positions.

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance regioselectivity .

Data-Driven Optimization : Perform DOE (Design of Experiments) to model interactions between variables (solvent, temperature, catalyst) .

How should researchers address conflicting spectroscopic data during structural analysis?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:

- Tautomerism : Thiophene derivatives can exhibit ring-opening or keto-enol tautomerism under acidic/basic conditions.

- Isomerization : Verify reaction conditions (e.g., light exposure) to rule out bromine/iodine migration.

Resolution Strategy : Compare experimental data with computational predictions (DFT calculations) or reference standards from NIST .

What are the applications of this compound in materials science?

Advanced Research Question

The compound serves as a precursor for:

- Conjugated polymers : Suzuki-Miyaura coupling with aryl boronic acids creates π-extended systems for organic electronics.

- Metal-organic frameworks (MOFs) : Halogen substituents facilitate coordination with transition metals (e.g., Pd or Cu) .

Methodological Note : Optimize cross-coupling reactions using Pd(PPh₃)₄ and microwave-assisted heating for faster kinetics .

How can intermediates in the synthesis of this compound be stabilized?

Advanced Research Question

Key intermediates (e.g., mono-halogenated derivatives) are prone to degradation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.